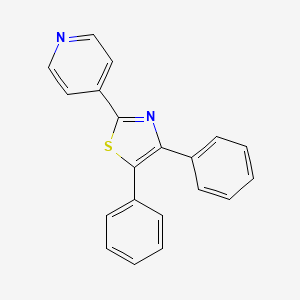
4,5-dimethoxy-N-(5-methyl-2-pyridinyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethoxy-N-(5-methyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMNPB, is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized using various methods and has been studied for its potential applications in different fields.
作用机制
DMNPB inhibits PKC by binding to its regulatory domain, which prevents the activation of the enzyme. This leads to the inhibition of various cellular processes that are regulated by PKC, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMNPB has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMNPB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
DMNPB has several advantages for lab experiments. The compound is stable and can be easily synthesized using various methods. Additionally, DMNPB has been shown to be a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for research on DMNPB. One potential area of research is the development of new methods for synthesizing the compound. Additionally, further studies are needed to determine the safety and efficacy of DMNPB in vivo. The compound may also have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases. Further studies are needed to determine the potential therapeutic benefits of DMNPB and its mechanism of action in vivo.
合成方法
DMNPB can be synthesized using various methods, including the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base. The product is then purified using column chromatography. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride, followed by the reaction with 5-methyl-2-pyridinecarboxamide in the presence of a base.
科学研究应用
DMNPB has been studied for its potential applications in different fields of scientific research. The compound has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. DMNPB has also been studied for its potential use as a tool to study the role of PKC in various cellular processes.
属性
IUPAC Name |
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-5-14(16-8-9)17-15(19)10-6-12(22-2)13(23-3)7-11(10)18(20)21/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMWLSDQNJWEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)

![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)

![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)

